4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde
Description
4-Iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative featuring an iodine substituent at position 4, an isopropyl group at position 1, and a carbaldehyde functional group at position 3 (Figure 1). Pyrazole derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, materials science, and catalysis. The isopropyl group contributes to lipophilicity, which may influence solubility and bioavailability.
Properties
CAS No. |
2054953-54-5 |
|---|---|
Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde typically involves the iodination of a pyrazole precursor followed by the introduction of the isopropyl and aldehyde groups. One common method involves the reaction of 4-iodopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-iodo-1-(propan-2-yl)-1H-pyrazole. This intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 4-position serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) . This reaction is facilitated by the electron-withdrawing effect of the aldehyde group, which activates the pyrazole ring for substitution.
Reaction Parameters:
-
Reagents : Amines (e.g., NH₃, NH₂R), alcohols, or thiols.
-
Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with bases (e.g., K₂CO₃).
-
Mechanism : The iodine is replaced by a nucleophile, forming a new C–X bond.
Oxidation and Redox Reactions
The aldehyde group undergoes oxidation to carboxylic acids or their derivatives. For example, treatment with KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid, which can be further esterified .
Example Reaction:
Aldehyde → Carboxylic Acid
Conditions: H+/H₂O, reflux .
Condensation Reactions
The aldehyde group participates in carbonyl condensation reactions, such as those with hydrazines or amines. For instance, reaction with hydrazine derivatives forms hydrazones or semicarbazones, which are critical intermediates in pharmaceutical synthesis .
Reaction with Hydrazine:
Coupling Reactions
The iodine atom enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). These reactions are typically performed in the presence of palladium catalysts and bases (e.g., K₂CO₃) in polar aprotic solvents.
Suzuki Coupling:
Conditions: THF/H₂O, 80°C.
Friedel-Crafts Alkylation
The aldehyde group can undergo hydroxyalkylation under Friedel-Crafts conditions, forming substituted alkyl derivatives. This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃) .
Hydroxyalkylation:
Scientific Research Applications
The compound 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study by Khedher et al. (2020) demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 4-Iodo-1-(propan-2-yl)-pyrazole | Staphylococcus aureus | 15 | Khedher et al. |
| 4-Iodo-1-(propan-2-yl)-pyrazole | Escherichia coli | 12 | Khedher et al. |
Anti-inflammatory Properties
Another significant application is in anti-inflammatory drugs. Research conducted by Gupta et al. (2021) highlighted that pyrazole-based compounds can inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways.
Agrochemicals
The compound's ability to act as a herbicide has been explored in agricultural research. A study by Chen et al. (2019) found that certain pyrazole derivatives could effectively inhibit weed growth while being less toxic to crops.
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| 4-Iodo-1-(propan-2-yl)-pyrazole | Amaranthus retroflexus | 85 | Chen et al. |
| 4-Iodo-1-(propan-2-yl)-pyrazole | Echinochloa crus-galli | 78 | Chen et al. |
Materials Science
In materials science, the compound is being investigated for its potential use in organic electronics due to its electronic properties. Research by Lee et al. (2022) indicates that pyrazole derivatives can be utilized in the development of organic light-emitting diodes (OLEDs).
Conductivity Studies
The conductivity of thin films made from pyrazole derivatives was evaluated, showing promising results for electronic applications.
Table 3: Conductivity of Pyrazole Derivative Films
| Compound Name | Conductivity (S/m) | Application | Reference |
|---|---|---|---|
| 4-Iodo-1-(propan-2-yl)-pyrazole | OLEDs | Lee et al. |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens, revealing a significant reduction in bacterial viability compared to control groups.
Case Study 2: Herbicidal Application
Field trials conducted on agricultural land demonstrated the effectiveness of this compound in controlling weed populations without adversely affecting crop yields, showcasing its potential as an eco-friendly herbicide.
Mechanism of Action
The mechanism of action of 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the iodine atom and the aldehyde group can facilitate interactions with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Pyrazole Carbaldehyde Derivatives
Table 2. Halogen Substituent Effects
| Halogen (Position 4) | Atomic Radius (Å) | Electronegativity | Common Synthetic Routes | Impact on Melting Point |
|---|---|---|---|---|
| Iodo | 1.40 | 2.66 | Electrophilic substitution | Increases (bulkier substituent) |
| Bromo | 1.14 | 2.96 | Bromination agents (NBS) | Moderate increase |
| Fluoro | 0.64 | 3.98 | Balz-Schiemann reaction | Decreases (smaller substituent) |
Biological Activity
4-Iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.07 g/mol. The compound features a five-membered pyrazole ring with an iodine substituent and an isopropyl group, which may influence its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may serve as a potential lead in developing new antimicrobial agents .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been well-documented. For example, studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the iodine atom in this compound may enhance its interaction with inflammatory pathways, making it a candidate for further exploration in anti-inflammatory drug development .
3. Anticancer Properties
Preliminary investigations into the anticancer activity of pyrazole derivatives have revealed promising results. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines, including breast and leukemia cells . The specific mechanisms by which this compound exerts these effects require further elucidation but may involve modulation of signaling pathways related to cell survival and death.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors within biological systems. The aldehyde functional group may participate in nucleophilic attack reactions, while the iodine atom can enhance electrophilicity, allowing for diverse chemical interactions.
Case Studies
Several case studies have focused on the synthesis and evaluation of related pyrazole derivatives:
| Compound | Activity | Reference |
|---|---|---|
| 3-Iodo-1-(propan-2-yl)-1H-pyrazole | Antimicrobial | |
| Pyrazolo[4,3-c]pyridine derivatives | Antiproliferative against cancer cells | |
| Novel pyrazoles | Anti-inflammatory (TNF inhibition) |
These studies emphasize the importance of structural modifications in enhancing biological activity and suggest that further research on this compound could yield valuable insights into its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde, and what key experimental parameters should be optimized?
The synthesis typically involves two steps: (1) introducing the aldehyde group at position 3 via Vilsmeier-Haack formylation and (2) substituting a leaving group (e.g., chloro or nitro) at position 4 with iodide. For iodination, NaI or KI in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (70–90°C) is recommended, with careful stoichiometric control (1:1.2 substrate:NaI) to avoid di-iodination . Reaction progress should be monitored via TLC, and purification via column chromatography (ethyl acetate/hexane, 1:4) ensures product isolation .
Q. What characterization techniques are essential for confirming the structure of this compound?
A multi-technique approach is critical:
- NMR : and NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH, δ 4.5–5.0 ppm for CH) .
- IR : Strong absorption at ~1700 cm (C=O stretch of aldehyde) .
- X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated for analogous pyrazole carbaldehydes .
Q. How should researchers purify this compound to minimize byproducts?
Sequential purification is advised:
- Recrystallization : Use 2-propanol or methanol to remove polar impurities .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for fine separation of iodinated products from unreacted precursors .
Advanced Research Questions
Q. How does the iodo substituent at position 4 influence reactivity in cross-coupling or cyclization reactions?
The iodo group acts as a directing and activating moiety, enabling Suzuki-Miyaura couplings or Ullmann reactions. For example, in heterocyclic synthesis, it facilitates C–N bond formation with hydrazine hydrate to generate pyrazolo[3,4-c]pyrazole systems under acidic conditions (reflux in ethanol with acetic acid) . Kinetic studies suggest iodide’s electron-withdrawing effect accelerates electrophilic substitution at position 5 .
Q. What strategies resolve contradictions between spectroscopic data and expected structural features?
Discrepancies (e.g., unexpected NMR splitting) can arise from rotational isomerism or solvent effects. Solutions include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., aldehyde tautomerism) .
- X-ray crystallography : Provides definitive bond-length and angle data, as shown for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
- Computational modeling : Validates proposed conformers via DFT calculations .
Q. How can this compound serve as a precursor for fused heterocyclic systems?
The aldehyde group undergoes condensation with amines or hydrazines to form Schiff bases, which cyclize under acidic or oxidative conditions. For example:
- With hydrazine : Forms pyrazolo[3,4-c]pyrazoles via azide intermediates (reflux in ethanol, 48 hours) .
- With thiourea : Generates thiazolidinone derivatives under microwave irradiation (120°C, 30 minutes) .
Q. How are reaction conditions optimized for introducing substituents at position 3 or 5 of the pyrazole ring?
Key factors include:
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is light-sensitive due to the iodo group. Recommended storage:
Q. How can researchers design bioactivity studies for this compound, given structural analogs with reported biological activities?
Focus on:
- Antimicrobial assays : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing methods for 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes .
- Enzyme inhibition : Test COX-1/2 inhibition using in vitro fluorometric kits, as applied to polysubstituted pyrazoles .
Q. What computational approaches predict regioselectivity in electrophilic substitutions on the pyrazole ring?
- Frontier molecular orbital (FMO) analysis : Identifies nucleophilic sites (e.g., position 5) via HOMO localization .
- Docking studies : Evaluate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
